molecular formula C11H13N3 B15263049 N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine

N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15263049
M. Wt: 187.24 g/mol
InChI Key: SKXMWYBJHORZAR-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with hydrazine hydrate and a suitable aldehyde or ketone. The reaction typically proceeds under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives to highlight its uniqueness:

    N-(2,3-Dimethylphenyl)-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has a similar pyrazole core but with additional functional groups that may confer different biological activities.

    N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine: This compound differs in the position of the methyl groups on the phenyl ring, which can affect its chemical reactivity and biological properties.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the desired biological activities.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-8-4-3-5-11(9(8)2)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13)

InChI Key

SKXMWYBJHORZAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CNN=C2)C

Origin of Product

United States

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